molecular formula C15H30N2O3S B7079923 N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]cyclohexanesulfonamide

N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]cyclohexanesulfonamide

Cat. No.: B7079923
M. Wt: 318.5 g/mol
InChI Key: GVTZUSDUUOLYLS-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]cyclohexanesulfonamide is a complex organic compound featuring a cyclohexanesulfonamide group linked to a 2-methyl-1,4-oxazepane moiety via a propyl chain

Properties

IUPAC Name

N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]cyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O3S/c1-14-13-17(11-6-12-20-14)10-5-9-16-21(18,19)15-7-3-2-4-8-15/h14-16H,2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTZUSDUUOLYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCO1)CCCNS(=O)(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]cyclohexanesulfonamide typically involves multiple steps:

    Formation of 2-methyl-1,4-oxazepane: This can be synthesized by the cyclization of appropriate amino alcohols under acidic conditions.

    Attachment of the Propyl Chain: The oxazepane ring is then functionalized with a propyl chain through nucleophilic substitution reactions.

    Sulfonamide Formation: The final step involves the reaction of the propyl-functionalized oxazepane with cyclohexanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazepane ring, leading to the formation of oxazepane N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen or the oxazepane ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Oxazepane N-oxides.

    Reduction: Cyclohexylamine derivatives.

    Substitution: Various alkylated or sulfonylated derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]cyclohexanesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may serve as a scaffold for designing new drugs. Its sulfonamide group is known for its bioactivity, making it a potential candidate for developing inhibitors of enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential, particularly in treating diseases where sulfonamide-based drugs are effective, such as bacterial infections or certain types of cancer.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the sulfonamide group.

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]cyclohexanesulfonamide involves its interaction with biological targets through its sulfonamide group. This group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering receptor function. The oxazepane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]benzenesulfonamide
  • N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]methanesulfonamide

Uniqueness

Compared to similar compounds, N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]cyclohexanesulfonamide is unique due to the presence of the cyclohexane ring, which can impart different steric and electronic properties. This can affect its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.

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